molecular formula C15H21NO4 B1409565 tert-butyl 4-((S)-2-(methoxycarbonyl)-2-aminoethyl)benzoate CAS No. 791577-51-0

tert-butyl 4-((S)-2-(methoxycarbonyl)-2-aminoethyl)benzoate

Cat. No.: B1409565
CAS No.: 791577-51-0
M. Wt: 279.33 g/mol
InChI Key: IJXRCOXZKNNGBQ-LBPRGKRZSA-N
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Description

tert-Butyl 4-((S)-2-(methoxycarbonyl)-2-aminoethyl)benzoate: is an organic compound that features a tert-butyl ester group attached to a benzoate moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl 4-((S)-2-(methoxycarbonyl)-2-aminoethyl)benzoate typically involves the esterification of 4-carboxybenzoic acid with tert-butyl alcohol in the presence of an acid catalyst. The resulting tert-butyl 4-carboxybenzoate is then subjected to a series of reactions to introduce the (S)-2-(methoxycarbonyl)-2-aminoethyl group. This may involve the use of protecting groups, coupling reagents, and chiral catalysts to ensure the desired stereochemistry is achieved.

Industrial Production Methods: Industrial production of this compound may utilize flow microreactor systems to enhance the efficiency and sustainability of the synthesis process. These systems allow for precise control over reaction conditions, leading to higher yields and reduced waste .

Chemical Reactions Analysis

Types of Reactions: tert-Butyl 4-((S)-2-(methoxycarbonyl)-2-aminoethyl)benzoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to convert the ester group to an alcohol or other reduced forms.

    Substitution: The benzoate moiety can undergo electrophilic or nucleophilic substitution reactions to introduce new substituents.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like halogens, alkyl halides, and nucleophiles are employed under various conditions.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols.

Scientific Research Applications

Chemistry: In synthetic organic chemistry, tert-butyl 4-((S)-2-(methoxycarbonyl)-2-aminoethyl)benzoate is used as a building block for the synthesis of more complex molecules.

Biology and Medicine: Its structural features may contribute to the development of drugs with improved efficacy and reduced side effects .

Industry: In the industrial sector, this compound is utilized in the production of specialty chemicals and materials. Its stability and reactivity make it suitable for various manufacturing processes .

Comparison with Similar Compounds

    tert-Butyl 4-carboxybenzoate: A precursor in the synthesis of tert-butyl 4-((S)-2-(methoxycarbonyl)-2-aminoethyl)benzoate.

    tert-Butyl 4-aminobenzoate: Another compound with a tert-butyl ester group attached to a benzoate moiety, used in different applications.

    tert-Butyl 4-hydroxybenzoate: Known for its use as a preservative in cosmetics and pharmaceuticals.

Uniqueness: Its ability to undergo various chemical transformations and its utility in diverse fields highlight its significance in both research and industry .

Properties

IUPAC Name

tert-butyl 4-[(2S)-2-amino-3-methoxy-3-oxopropyl]benzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H21NO4/c1-15(2,3)20-13(17)11-7-5-10(6-8-11)9-12(16)14(18)19-4/h5-8,12H,9,16H2,1-4H3/t12-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IJXRCOXZKNNGBQ-LBPRGKRZSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)C1=CC=C(C=C1)CC(C(=O)OC)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)C1=CC=C(C=C1)C[C@@H](C(=O)OC)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H21NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

279.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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tert-butyl 4-((S)-2-(methoxycarbonyl)-2-aminoethyl)benzoate
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tert-butyl 4-((S)-2-(methoxycarbonyl)-2-aminoethyl)benzoate

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